molecular formula C13H13N3O3 B5701744 N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide

N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide

Cat. No. B5701744
M. Wt: 259.26 g/mol
InChI Key: ABCXSRSYFDZPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide (DPN) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPN belongs to the class of pyrrole-based compounds and has been studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to reduce the growth and proliferation of cancer cells. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide in lab experiments is its relatively simple synthesis method. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is also stable and can be easily stored for future use. However, one limitation of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide. One potential area of research is the development of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide and its effects on various biological pathways. Additionally, the development of more efficient synthesis methods for N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide could lead to its wider use in research and potential therapeutic applications.

Synthesis Methods

N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 2,5-dimethylpyrrole in the presence of a base. The reaction results in the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide, which can be purified by recrystallization.

Scientific Research Applications

N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has anticancer properties and can induce apoptosis in cancer cells. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to be a potent antioxidant, which can protect cells from oxidative stress.

properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-7-8-10(2)15(9)14-13(17)11-5-3-4-6-12(11)16(18)19/h3-8H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXSRSYFDZPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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